4-(Naphthalen-2-ylmethyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-2-ylmethyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-ylmethyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable diamine and a dihalide to form the piperazine ring.
Introduction of the Naphthalen-2-ylmethyl Group: This step could involve a nucleophilic substitution reaction where a naphthalen-2-ylmethyl halide reacts with the piperazine derivative.
Addition of the 2-oxo-2-pyrrolidin-1-ylethyl Group: This might be achieved through an acylation reaction using a pyrrolidinone derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput synthesis techniques, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the naphthalene ring or the piperazine nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone moiety.
Substitution: Various substitution reactions could occur, especially on the aromatic naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(Naphthalen-2-ylmethyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Naphthalen-2-ylmethyl)piperazine
- 3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine
- Naphthalen-2-ylmethyl derivatives
Uniqueness
The unique combination of the naphthalen-2-ylmethyl and 2-oxo-2-pyrrolidin-1-ylethyl groups in the piperazine scaffold might confer distinct biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-(naphthalen-2-ylmethyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20(23-10-3-4-11-23)14-19-21(26)22-9-12-24(19)15-16-7-8-17-5-1-2-6-18(17)13-16/h1-2,5-8,13,19H,3-4,9-12,14-15H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKYHNGYDMWILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2C(=O)NCCN2CC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.